![molecular formula C21H25N3O3 B5643655 2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5643655.png)
2-{2-[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives, such as the one , often involves catalytic processes that enable the formation of complex structures through efficient bond-forming reactions. For instance, Rh(III)-catalyzed synthesis techniques have been utilized to prepare multisubstituted isoquinoline derivatives through cyclization of oximes and diazo compounds via aryl and vinylic C-H activation. This process, which proceeds under mild conditions without the need for oxidants and releases N2 and H2O as byproducts, displays a broad substituent scope (Shi et al., 2013). Similarly, efficient C-C and C-N bond formation through Rh(III)-catalyzed C-H activation and subsequent intramolecular cyclization has been reported, showcasing the utility of diazodiesters and diazoketoesters as C2 sources in forming new heterocycles (Wang et al., 2016).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior and potential applications. Crystallography studies, such as the characterization of 4-methyl-2-phenylbenzo[de]cyclobut[i]isoquinoline-3,5(2H)-dione, provide insights into the spatial arrangement of atoms within these compounds, offering a foundation for further chemical and physical property analyses (Liu et al., 2003).
Chemical Reactions and Properties
The reactivity of isoquinoline derivatives with various reagents opens avenues for the synthesis of a broad range of compounds. For example, the reaction of 1-methyl-3,4-dihydroisoquinolines with 5-arylfuran-2,3-diones illustrates the versatility of isoquinoline derivatives in undergoing substitution-cyclization reactions to form structurally diverse products (Khalturina et al., 2009).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, including their thermal stability and solubility, are influenced by their molecular structure. Studies on compounds like 2,2'-(diazene-1,2-diylbis(4,1-phenylene))bis(6-(butylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione) provide valuable information on their optical and nonlinear optical properties, contributing to a deeper understanding of their potential applications (Kumar et al., 2019).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, such as reactivity, stability, and compatibility with various chemical reagents, are critical for their application in chemical synthesis. The environmentally benign synthesis of intermediates, like 2-cyclohexylcarbonyl-4-oxo-1,2,3,6,7,11 bhexahydro-4H-pyrazino[2,1-a] isoquinoline, highlights the importance of green chemistry principles in the development of new synthetic routes (Dhawle & Goswami-Giri, 2019).
properties
IUPAC Name |
2-[2-[4-(cyclobutanecarbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-19(15-24-12-9-16-5-1-2-8-18(16)21(24)27)22-10-4-11-23(14-13-22)20(26)17-6-3-7-17/h1-2,5,8-9,12,17H,3-4,6-7,10-11,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMGAHCNLXSWPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCCN(CC2)C(=O)CN3C=CC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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